[(3-Fluorophenyl)methyl]urea
Description
Contextualization of Urea (B33335) Derivatives in Chemical Research
Urea and its derivatives have a rich history and continue to be of immense importance in both industrial and academic research. Their structural simplicity, coupled with their diverse chemical reactivity, makes them a cornerstone of organic chemistry.
Historical Development and Significance of Urea Chemistry
The history of urea is a landmark in the development of organic chemistry. In 1773, the French chemist Hilaire-Marin Rouelle first isolated urea from urine. ebsco.comechem-eg.com However, the pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, specifically ammonium (B1175870) cyanate (B1221674). echem-eg.comacs.orgyarafert.combritannica.com This achievement was the first synthesis of a naturally occurring organic compound from inorganic materials and is widely credited with debunking the theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgyarafert.com
Today, urea is produced on a massive industrial scale, with a global capacity of approximately 220 million tons per year. acs.org The primary method involves the reaction of ammonia (B1221849) and carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea. echem-eg.combritannica.com The vast majority of this production, over 90%, is used as a nitrogen-rich fertilizer in agriculture, significantly contributing to global food production. echem-eg.comacs.orgyarafert.com Beyond agriculture, urea serves as a crucial starting material for the manufacture of plastics, such as urea-formaldehyde resins, and various pharmaceuticals, including barbiturates. echem-eg.combritannica.com
Prevalence and Versatility of N-Substituted Urea Architectures in Chemical Synthesis
The urea moiety, with its two amine groups attached to a carbonyl group, provides a versatile scaffold for chemical modification. echem-eg.com The substitution of one or more hydrogen atoms on the nitrogen atoms gives rise to N-substituted ureas, a broad class of compounds with diverse applications. organic-chemistry.orgacs.org The synthesis of these derivatives is a significant focus in organic chemistry due to their presence in a wide range of biologically active molecules, agrochemicals, and materials. nih.gov
Several synthetic strategies have been developed to access N-substituted ureas. A common method involves the reaction of an amine with an isocyanate. nih.gov Isocyanates themselves can be generated in situ from primary amides via the Hofmann rearrangement. organic-chemistry.orgorganic-chemistry.org Other approaches utilize phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole, to react with amines. nih.gov The development of milder and more efficient methods, including catalyst-free syntheses in water, continues to expand the accessibility and utility of these compounds. rsc.org The conformational preferences of N-substituted ureas, which are influenced by the nature of the substituents on the nitrogen atoms, play a critical role in their biological activity and material properties. nih.gov
The Role of Fluorination in Contemporary Organic Compound Design
The introduction of fluorine atoms into organic molecules is a powerful strategy for modulating their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
Electronic Effects of Fluorine Substitution on Molecular Properties
Fluorine is the most electronegative element, and its substitution for hydrogen can have profound electronic effects on a molecule. numberanalytics.comnih.govacs.org The strong electron-withdrawing nature of fluorine can significantly alter the electron density distribution within a molecule. numberanalytics.com This generally leads to a stabilization of molecular orbitals, lowering the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org The stabilization of the HOMO can make the molecule more resistant to oxidative degradation. nih.gov
The introduction of fluorine can also impact a molecule's reactivity. For instance, in aromatic systems, fluorine substitution tends to decrease the ring's reactivity towards electrophilic substitution reactions. numberanalytics.com Furthermore, the presence of fluorine can influence the acidity and basicity of nearby functional groups. While it was once assumed that the inductive effect of fluorine would always make a neighboring hydroxyl group a stronger hydrogen bond donor, this is not universally true, as intramolecular interactions can counteract this effect. beilstein-journals.org
Influence of Fluorine on Intramolecular and Intermolecular Interactions
The substitution of hydrogen with fluorine introduces new possibilities for noncovalent interactions that can influence molecular conformation and crystal packing. nih.govacs.org Although fluorine is a weak hydrogen bond acceptor, intramolecular and intermolecular C-F···H interactions can be significant in certain contexts. beilstein-journals.orgresearchgate.net
Academic Research Trajectories for Arylmethylurea Derivatives
Arylmethylurea derivatives represent a specific subclass of N-substituted ureas that have garnered significant attention in academic research, particularly in the field of medicinal chemistry. The general structure, featuring an aryl ring connected to a urea moiety via a methylene (B1212753) linker, provides a versatile template for the design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBYQHBKWOBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in the Formation and Transformation of 3 Fluorophenyl Methyl Urea
Mechanistic Pathways Governing Urea (B33335) Bond Formation
The formation of the urea bond in [(3-Fluorophenyl)methyl]urea, as with other substituted ureas, can proceed through several mechanistic pathways. These pathways primarily revolve around the generation of a reactive intermediate that is subsequently attacked by an amine.
Isocyanate Intermediate Formation and Its Subsequent Nucleophilic Reactivity
A predominant and versatile method for the synthesis of unsymmetrical ureas like this compound involves the formation of an isocyanate intermediate. nih.govwikipedia.org This highly reactive species readily undergoes nucleophilic attack by an amine to form the stable urea linkage.
The generation of the required isocyanate, in this case, (3-fluorophenyl)methyl isocyanate, can be achieved through various methods:
From Primary Amides: The Hofmann rearrangement of a primary amide, such as (3-fluorophenyl)acetamide, in the presence of a hypervalent iodine reagent like phenyliodine diacetate, can generate the isocyanate intermediate in situ. Subsequent addition of an ammonia (B1221849) source leads to the formation of the urea. organic-chemistry.org
From Carboxylic Acids: The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, provides a pathway to the isocyanate. nih.govorganic-chemistry.org
From Amines and Phosgene (B1210022) Equivalents: The reaction of (3-fluorophenyl)methylamine with phosgene or safer phosgene equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) is a classical method for isocyanate synthesis. nih.govwikipedia.org
Once formed, the (3-fluorophenyl)methyl isocyanate is a potent electrophile. The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack by an amine. The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, yielding the final urea product. researchgate.net
The reactivity of the isocyanate can be influenced by the electronic nature of its substituents. For this compound, the fluorine atom on the phenyl ring is an electron-withdrawing group, which can slightly enhance the electrophilicity of the isocyanate carbon, thereby facilitating the nucleophilic attack by the amine.
| Isocyanate Precursor | Reagents | Intermediate | Reference |
| (3-Fluorophenyl)acetamide | Phenyliodine diacetate, Ammonia source | (3-Fluorophenyl)methyl isocyanate | organic-chemistry.org |
| (3-Fluorophenyl)acetic acid | Azide source (e.g., DPPA) | (3-Fluorophenyl)methyl isocyanate | nih.govorganic-chemistry.org |
| (3-Fluorophenyl)methylamine | Phosgene or Triphosgene | (3-Fluorophenyl)methyl isocyanate | nih.govwikipedia.org |
Direct Combination and Reversible Association Mechanisms
While the isocyanate pathway is prevalent, urea synthesis can also be achieved through more direct methods. The direct carbonylation of amines with carbon dioxide or its equivalents is a greener alternative. researchgate.net For the synthesis of this compound, this would involve the reaction of (3-fluorophenyl)methylamine with a carbonyl source.
Another direct approach is the reaction of an amine with an alkali metal cyanate (B1221674). For instance, the reaction of an amine hydrochloride with potassium cyanate in water can yield the corresponding N-substituted urea. rsc.org This method avoids the handling of toxic isocyanates.
Mechanisms of Substituted Urea Transformations
Substituted ureas, including this compound, are not inert and can undergo various transformations under specific conditions.
Thermal Decomposition Pathways, including Four-Center Pericyclic Reactions
The thermal decomposition of N,N'-disubstituted ureas is a well-studied process that typically proceeds through a retro-addition reaction. mdpi.com This decomposition is believed to occur via a concerted, four-center pericyclic reaction mechanism. In this pathway, a hydrogen atom from one of the nitrogen atoms is transferred to the other nitrogen atom, leading to the simultaneous cleavage of the C-N bonds and the formation of an isocyanate and an amine.
For a generic N-aryl-N'-alkyl urea, this can be represented as the urea molecule arranging into a cyclic transition state, which then fragments into the corresponding isocyanate and amine. In the case of a compound structurally similar to this compound, thermal decomposition would be expected to yield (3-fluorophenyl)methyl isocyanate and ammonia, or the corresponding amine if it were a disubstituted urea. This decomposition pathway is a key step in the chemical recycling of polyurethane materials, which contain urea linkages. mdpi.com
| Decomposition Pathway | Products | Mechanism | Reference |
| Thermal Decomposition | Isocyanate and Amine | Four-center pericyclic reaction | mdpi.com |
Intramolecular Cyclization and Rearrangement Mechanisms
Substituted ureas containing appropriate functional groups can undergo intramolecular cyclization reactions to form various heterocyclic compounds. For instance, ureas derived from o-haloarylamines can undergo palladium-catalyzed cyclization to form benzoimidazolones. nih.gov
A notable rearrangement reaction for N-aryl ureas is the Truce-Smiles rearrangement. This reaction involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a nitrogen atom to an adjacent carbanion. bris.ac.ukmanchester.ac.uk This rearrangement is often facilitated by a strong base that deprotonates the carbon alpha to the nitrogen, generating the necessary nucleophilic carbanion. The conformation of the urea plays a crucial role in this reaction, with a trans arrangement of the N'-aryl and carbonyl groups pre-organizing the molecule for the aryl migration. bris.ac.uk While this specific rearrangement might be more relevant for N,N'-diaryl ureas, it highlights the potential for intramolecular rearrangements in urea derivatives.
Catalytic and Environmental Influences on Reaction Pathways
The rates and outcomes of both the formation and transformation of this compound can be significantly influenced by catalysts and environmental factors.
Various catalysts can be employed to facilitate urea synthesis. For instance, the carbonylation of amines can be catalyzed by transition metals like palladium. organic-chemistry.org Brønsted acids have been shown to act as catalysts by activating the urea moiety through hydrogen bonding, which can break the self-association of urea molecules and enhance their reactivity in certain reactions. mdpi.com The synthesis of N-substituted ureas from amines and isocyanates can also be promoted by metal catalysts. researchgate.net
Environmental conditions play a crucial role in the transformation and degradation of substituted ureas, many of which are used as herbicides. cambridge.org In the soil, the primary degradation pathway for many urea-based compounds is microbial hydrolysis. sdu.dkresearchgate.net This process is influenced by factors such as soil pH, temperature, moisture content, and the presence of organic matter. researchgate.net The hydrolysis of the urea linkage leads to the formation of the corresponding amine and, eventually, ammonia. Photochemical degradation can also be a relevant transformation pathway for fluorophenyl-containing compounds when exposed to sunlight.
| Factor | Influence on Reaction Pathway | Examples | References |
| Catalysts | |||
| Transition Metals (e.g., Pd) | Catalyze carbonylation and cyclization reactions. | Pd-catalyzed synthesis of ureas from azides and CO; Pd-catalyzed cyclization of aryl-benzyl ureas. | nih.govorganic-chemistry.org |
| Brønsted Acids | Activate urea through hydrogen bonding, breaking self-aggregation. | Enhanced reactivity in Friedel-Crafts alkylations. | mdpi.com |
| Environmental Factors | |||
| Soil Microbes | Mediate the hydrolysis of the urea bond. | Degradation of urea-based herbicides. | cambridge.orgsdu.dk |
| pH | Affects the rate of hydrolysis. | Both acidic and basic conditions can promote hydrolysis. | researchgate.net |
| Temperature and Moisture | Influence the rate of microbial degradation. | Higher temperatures generally increase degradation rates up to an optimum. | researchgate.net |
| Sunlight | Can induce photochemical degradation. | Photolysis of aromatic compounds. |
Advanced Structural Characterization of 3 Fluorophenyl Methyl Urea
Advanced Techniques for Mapping Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method defines a surface for a molecule in a crystal, where the electron density of the sum of the spherical atoms of the molecule is equal to half of the total electron density of the crystal at that point. The surface is colored based on various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.
For a molecule like [(3-Fluorophenyl)methyl]urea, the key intermolecular interactions expected would involve the urea (B33335) group's hydrogen bond donors (N-H) and acceptor (C=O), as well as contacts involving the fluorophenyl ring. Hirshfeld surface analysis would allow for a detailed mapping of these interactions. For instance, the prominent N-H···O hydrogen bonds, which are crucial in the formation of characteristic urea packing motifs like catemers or dimers, would be clearly visible as intense red regions on the dnorm surface.
The presence of the fluorine atom introduces the possibility of C-H···F and F···F contacts, which are generally considered weak interactions but can play a significant role in directing the crystal packing. The analysis of the 2D fingerprint plots would provide a quantitative breakdown of all such interactions.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorinated Urea Derivative This table provides a hypothetical breakdown of intermolecular contacts for a molecule structurally related to this compound to illustrate the type of data obtained from a Hirshfeld surface analysis. The exact percentages for this compound would depend on its specific crystal structure.
| Intermolecular Contact | Illustrative Percentage Contribution (%) | Description of Interaction |
| H···H | 40 - 50% | Represents the most abundant type of contact, primarily van der Waals in nature. |
| O···H / H···O | 15 - 25% | Corresponds mainly to the strong N-H···O hydrogen bonds, crucial for the primary structural motifs. |
| C···H / H···C | 10 - 20% | Weak C-H···π or other van der Waals interactions involving the phenyl ring and methyl group. |
| F···H / H···F | 5 - 10% | Weak hydrogen bonds involving the fluorine atom, contributing to the stability of the crystal packing. |
| N···H / H···N | 1 - 5% | Can indicate weaker N-H···N interactions if present. |
| C···C | 1 - 5% | π-π stacking interactions between the phenyl rings of adjacent molecules. |
| Other (F···F, C···F, etc.) | < 5% | Other minor van der Waals or weak electrostatic interactions. |
Comprehensive Spectroscopic Analysis of 3 Fluorophenyl Methyl Urea
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intricate network of hydrogen bonds within [(3-Fluorophenyl)methyl]urea.
Assignment of Characteristic Functional Group Vibrations (e.g., C=O Stretching, N-H Stretching, C-N Modes)
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.
N-H Stretching: The N-H stretching vibrations in urea (B33335) and its derivatives typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info This broadening is a hallmark of hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and readily identifiable band. In amides, this band is generally observed around 1690 cm⁻¹. pw.edu.pl For urea, it is typically found near 1700 cm⁻¹. docbrown.info In solid-state urea complexes, the C=O stretching band can be found in the 700-1653 cm⁻¹ region. researchgate.net Raman spectroscopy also identifies the C=O symmetric stretching at approximately 1526 cm⁻¹. researchgate.net
C-N Modes: The C-N stretching vibrations in urea are often observed around 1450 and 1150 cm⁻¹. docbrown.info Raman spectra can show C-N stretching at about 985 cm⁻¹. researchgate.net
Aromatic C-H Stretching: The stretching of the C-H bonds within the aromatic ring typically occurs in the 3100-3000 cm⁻¹ range. vscht.cz
Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz
Below is a table summarizing the characteristic vibrational frequencies for this compound.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3200-3600 | docbrown.info |
| C=O | Stretching | ~1700 (IR), ~1526 (Raman) | docbrown.inforesearchgate.net |
| C-N | Stretching | ~1450, ~1150 (IR), ~985 (Raman) | docbrown.inforesearchgate.net |
| Aromatic C-H | Stretching | 3000-3100 | vscht.cz |
| Aromatic C=C | Stretching | 1400-1600 | vscht.cz |
Probing Intramolecular and Intermolecular Hydrogen Bonding Networks via Vibrational Shifts
Vibrational spectroscopy is particularly sensitive to the effects of hydrogen bonding. The formation of hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the involved functional groups.
The presence of hydrogen bonds, both within a single molecule (intramolecular) and between different molecules (intermolecular), can be inferred from shifts in the N-H and C=O stretching frequencies. semanticscholar.org A downward shift, or red-shift, in the N-H stretching frequency is a strong indicator of its participation in a hydrogen bond. nih.gov This occurs because the hydrogen bond weakens the N-H bond, lowering the energy required to stretch it.
Conversely, the C=O stretching frequency can be affected by the formation of hydrogen bonds with the carbonyl oxygen. The specific shifts observed can provide detailed information about the nature and strength of the hydrogen bonding network within the crystal lattice of this compound. nih.gov In some cases, a blue-shift (upward shift) in a stretching frequency can occur due to repulsive interactions in a hydrogen-bonded complex. wayne.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key signals would include those for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH and -NH₂) protons. The chemical shifts of the ureido protons can be correlated with electronic substituent parameters. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbon, the methylene carbon, and the various carbons of the 3-fluorophenyl ring.
The following table provides hypothetical ¹H and ¹³C NMR data for this compound based on related structures. rsc.orgmdpi.com
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic C-H | 6.8 - 7.5 | Multiplet |
| ¹H | -CH₂- | ~4.4 | Doublet |
| ¹H | -NH- (benzyl) | ~6.0 - 7.0 | Triplet |
| ¹H | -NH₂ | ~5.0 - 6.0 | Broad Singlet |
| ¹³C | C=O | ~155 - 160 | - |
| ¹³C | Aromatic C-F | ~160 - 165 (doublet) | - |
| ¹³C | Aromatic C-H | 110 - 135 | - |
| ¹³C | -CH₂- | ~45 | - |
¹⁹F NMR Spectroscopy for Characterization of the Fluorine Chemical Environment
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for characterizing fluorine-containing compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a nuclear spin of ½, it provides sharp signals over a wide chemical shift range. biophysics.org
The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. biophysics.org This makes ¹⁹F NMR an excellent tool for confirming the position of the fluorine substituent on the phenyl ring. The presence of a fluorine atom can significantly impact a molecule's chemical behavior. solubilityofthings.com The typical chemical shift range for organofluorine compounds is between -50 and -220 ppm. wikipedia.org For a related compound, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea, the ¹⁹F NMR chemical shift was observed at -114.92 ppm in DMSO-d₆. mdpi.com
Dynamic NMR and Studies of Conformational Exchange Processes
Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes and restricted rotation around chemical bonds. montana.edu In urea derivatives, rotation around the C-N bond can be restricted due to the partial double bond character of this bond. researchgate.net
At room temperature, if the rotation around the C-N bond is slow on the NMR timescale, separate signals may be observed for different conformers or rotamers. copernicus.org As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these separate signals into a single, averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier for this rotational process. montana.edu This provides valuable information about the conformational dynamics of this compound.
Investigation of Molecular Association and Complexation via NMR Titrations
Nuclear Magnetic Resonance (NMR) titrations are a powerful technique to investigate non-covalent interactions, such as hydrogen bonding, which are central to molecular association and the formation of host-guest complexes. In the case of this compound, ¹H NMR titrations can provide detailed insights into its ability to form complexes, particularly with anions, through the hydrogen-bonding capabilities of the urea moiety's N-H protons.
The general principle of an NMR titration involves the incremental addition of a guest species (e.g., an anion) to a solution of the host molecule, in this case, this compound, while monitoring the chemical shifts of the host's protons. The urea N-H protons are particularly sensitive probes for hydrogen-bonding interactions. Upon the formation of a host-guest complex, the chemical environment of these protons is altered, typically resulting in a downfield shift of their resonance signals in the ¹H NMR spectrum. This is because the hydrogen bonds formed with the guest anion withdraw electron density from the N-H bonds, deshielding the protons. beilstein-journals.orgnih.govacs.org
The magnitude of the chemical shift change (Δδ) is dependent on the strength of the interaction and the concentration of the guest species. By plotting the change in chemical shift against the molar ratio of the guest to the host, a binding isotherm can be generated. Analysis of this curve allows for the determination of the association constant (Ka), which quantifies the strength of the binding interaction, and the stoichiometry of the complex. nih.govacs.org
For instance, in a typical experiment, a solution of this compound in a suitable deuterated solvent, such as DMSO-d₆, would be titrated with a salt of the anion of interest (e.g., tetrabutylammonium (B224687) chloride). beilstein-journals.org The chemical shifts of the urea N-H protons would be recorded at each addition. A significant downfield shift of these protons upon addition of the anion would indicate the formation of a hydrogen-bonded complex. The stability constants for the complexation of various anions can be determined and compared, providing information on the selectivity of this compound as a receptor. beilstein-journals.orgnih.govacs.org
Table 1: Representative ¹H NMR Chemical Shift Data for this compound upon Titration with an Anionic Guest
| Molar Ratio (Guest/Host) | Chemical Shift of NHᵃ (ppm) | Chemical Shift of NHᵇ (ppm) |
| 0.0 | 6.50 | 8.80 |
| 0.5 | 6.95 | 9.25 |
| 1.0 | 7.30 | 9.60 |
| 1.5 | 7.55 | 9.85 |
| 2.0 | 7.70 | 10.00 |
Note: The data in this table is illustrative and represents a typical trend observed in the NMR titration of urea-based receptors with anions. The actual chemical shifts and the magnitude of their changes would depend on the specific experimental conditions, including the solvent and the nature of the anionic guest.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₈H₉FN₂O), the molecular weight is 168.17 g/mol . bldpharm.comnist.govnih.gov In a typical mass spectrum obtained through electron impact (EI) ionization, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 168.
The fragmentation of the molecular ion provides valuable structural information. The presence of the fluorophenylmethyl group and the urea moiety will dictate the primary fragmentation pathways. Cleavage of bonds adjacent to functional groups is a common fragmentation mechanism. libretexts.org For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the benzylic C-N bond is a likely fragmentation pathway. This would result in the formation of the 3-fluorobenzyl cation (m/z 109) and a neutral radical of methylurea (B154334). The 3-fluorobenzyl cation is expected to be a prominent peak due to the stability of the benzyl (B1604629) cation.
Cleavage within the urea moiety: Fragmentation can also occur within the urea group. Loss of the amino group (-NH₂) would lead to a fragment at m/z 152.
McLafferty Rearrangement: While less direct for this structure, rearrangements can occur.
The presence of the fluorine atom can also influence the fragmentation, although the C-F bond is generally strong. nih.govnist.gov The isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 168 | Molecular Ion [M]⁺ | This compound |
| 109 | [3-Fluorobenzyl]⁺ | C₇H₆F⁺ |
| 91 | [Tropylium ion]⁺ (from rearrangement of benzyl) | C₇H₇⁺ |
| 77 | [Phenyl]⁺ | C₆H₅⁺ |
Note: The relative intensities of the peaks would depend on the ionization method and energy. The data presented is a prediction based on common fragmentation patterns of related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophore is the fluorophenyl group. tanta.edu.eg Aromatic systems exhibit characteristic π → π* transitions, which are typically observed in the UV region.
The electronic spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. tanta.edu.egslideshare.net The presence of the methylurea substituent and the fluorine atom on the phenyl ring will influence the position (λ_max) and intensity (ε_max) of these absorption bands. These substituents can act as auxochromes, modifying the absorption of the primary chromophore. slideshare.net
Generally, substituted benzenes exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure between 250-280 nm. tanta.edu.eg The solvent in which the spectrum is recorded can also affect the λ_max and the fine structure of the absorption bands. researchgate.net For this compound, the π → π* transitions of the aromatic ring are expected to be the dominant features in the UV spectrum.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max (nm) | Solvent |
| π → π* (E-band) | ~ 210 | Ethanol |
| π → π* (B-band) | ~ 265 | Ethanol |
Note: This data is illustrative and based on the typical absorption of substituted phenyl compounds. The exact wavelengths and molar absorptivities would need to be determined experimentally.
Computational and Theoretical Investigations of 3 Fluorophenyl Methyl Urea
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules like [(3-Fluorophenyl)methyl]urea. DFT methods, particularly those using hybrid functionals like B3LYP, offer a balance of accuracy and computational efficiency for determining various molecular properties. nih.govnih.gov
Geometry Optimization and Electronic Structure Determination
The first step in most quantum chemical studies is geometry optimization, where the molecule's lowest-energy three-dimensional arrangement of atoms is determined. For urea (B33335) derivatives, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). nih.govnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Level Stabilization
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In contrast, a small energy gap indicates a molecule is more reactive. DFT calculations are widely used to compute the energies of these orbitals and predict the molecule's electronic charge distribution and reactivity. tandfonline.comnih.govnih.gov For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. ajchem-a.comresearchgate.net
Global reactivity descriptors, which are calculated from HOMO-LUMO energies, provide further insights. These include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.
Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution.
| Parameter | Definition | Typical Calculated Value (eV) for similar compounds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.57 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.09 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 |
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are a reliable tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated to help assign experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net Comparing theoretical spectra with experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted theoretically. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating 1H and 13C NMR chemical shifts. nih.govdergipark.org.tr The calculated shifts are typically referenced to a standard, such as Tetramethylsilane (TMS), allowing for direct comparison with experimental NMR data. nih.gov This predictive capability is invaluable for structural elucidation and for understanding how the electronic environment of each nucleus is affected by the molecular structure.
| Spectroscopic Parameter | Computational Method | Typical Level of Theory | Application |
|---|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT | B3LYP/6-311++G(d,p) | Assignment of experimental spectra, structural confirmation |
| NMR Chemical Shifts (1H, 13C) | GIAO-DFT | B3LYP/6-311++G(d,p) | Structural elucidation, comparison with experimental data |
Energetic Landscapes and Barriers for Conformational Isomerization
Substituted ureas can exist in different conformational states due to rotation around the C-N bonds. This leads to cis and trans isomers. Quantum chemical calculations can map the potential energy surface (PES) for this rotation, identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them.
The energy difference between conformers and the height of the energy barriers for their interconversion are key determinants of the molecule's dynamic behavior. For N,N'-substituted ureas, the energetic barrier for cis-trans isomerization is typically high, in the range of 8 to 16 kcal/mol. nih.govnih.gov This high barrier means that the isomerization process is inherently slow, with half-lives that can range from milliseconds to seconds. nih.gov This has significant implications for computational studies like molecular dynamics, as typical simulation times may not be long enough to observe these conformational changes. nih.gov
| Compound Type | Isomerization | Calculated Rotational Energy Barrier (kcal/mol) |
|---|---|---|
| Alkyl- and Phenyl-substituted ureas | Rotation about C(sp2)-N bond | 8.6 - 9.4 |
| N,N'-dimethyl-urea | cis-trans | ~16.8 |
| General Substituted Ureas | cis-trans | 14 - 16 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Simulation of Dynamic Conformational Behavior in Solution
MD simulations model the motions of atoms and molecules based on classical mechanics. By simulating this compound in a solvent like water, one can observe its conformational dynamics, flexibility, and interactions with the surrounding solvent molecules. These simulations rely on force fields, such as the Generalized AMBER Force Field (GAFF), to describe the potential energy of the system. chemrxiv.org
Simulations can reveal how the molecule explores different conformations in solution and the timescale of these motions. However, as noted previously, the high energy barrier for urea isomerization means that standard MD simulations may not capture these rare events. nih.gov Therefore, care must be taken to start simulations with energetically favorable conformations. MD simulations are crucial for understanding how the solvent influences the conformational equilibrium and the dynamics of hydrogen bonding between the urea moiety and water molecules. chemrxiv.orgnih.gov
Elucidation of Solvent Effects on Molecular Conformation and Hydrogen Bonding
The surrounding solvent environment can significantly influence the conformational preferences and hydrogen bonding patterns of a solute molecule. Computational studies are instrumental in elucidating these effects at a molecular level. For urea derivatives, solvents can modulate the delicate balance between intramolecular and intermolecular hydrogen bonds, thereby affecting the molecule's three-dimensional structure and its interactions with other molecules. nih.gov
Molecular dynamics simulations, for instance, can track the conformational changes of a molecule like this compound in various solvents over time. nih.gov Such simulations can reveal how solvents with different polarities and hydrogen bonding capabilities stabilize or destabilize certain conformers. For example, in polar protic solvents, the solvent molecules can compete with the urea's own hydrogen bond donors and acceptors, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. nih.gov Conversely, in non-polar solvents, intramolecular hydrogen bonds are often strengthened. ub.edu
The following table illustrates hypothetical data that could be generated from a computational study on the effect of different solvents on a key dihedral angle and an intramolecular hydrogen bond distance in this compound, showcasing how these parameters might vary with the solvent environment.
| Solvent | Dielectric Constant | Average Dihedral Angle (C-N-C-C, degrees) | Average Intramolecular H-Bond Distance (N-H···O, Å) |
|---|---|---|---|
| Water | 78.4 | 175.2 | 2.5 |
| Methanol | 32.7 | 168.9 | 2.3 |
| Chloroform | 4.8 | 155.4 | 2.1 |
| Hexane | 1.9 | 150.1 | 2.0 |
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical studies are crucial for understanding the mechanisms and kinetics of chemical reactions involving urea derivatives. While specific studies on this compound are not readily found, the general approaches can be described.
Mapping Potential Energy Surfaces and Transition State Analysis
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can identify the most likely reaction pathway, which is the path of lowest energy connecting reactants and products. wvu.edu This path includes transition states, which are the energy maxima along the reaction coordinate and represent the energy barrier that must be overcome for the reaction to occur. libretexts.org
For a reaction involving this compound, such as its synthesis or decomposition, computational methods like density functional theory (DFT) can be used to calculate the energies of various molecular geometries. This allows for the construction of a detailed PES. The transition state can be located and its structure analyzed to provide insights into the reaction mechanism. wikipedia.org
Calculation of Bond Dissociation Energies and Application of Reaction Rate Theories
Bond dissociation energy (BDE) is the energy required to break a specific bond in a molecule. ureaknowhow.com Calculating BDEs is a key application of computational chemistry and provides valuable information about the stability of a molecule and the likely initial steps in its decomposition. For this compound, the BDEs of the C-N, N-H, and C-F bonds would be of particular interest.
Once the transition state and the energy barrier for a reaction are known from the PES, reaction rate theories, such as transition state theory, can be applied to calculate the reaction rate constant. ureaknowhow.commdpi.com These theoretical rates can then be compared with experimental data to validate the proposed reaction mechanism.
The following table provides hypothetical BDE values for this compound, illustrating the type of data that would be obtained from such computational studies.
| Bond | Calculated BDE (kcal/mol) |
|---|---|
| (Phenyl)-CH2-NH | 85.3 |
| NH-CO | 92.1 |
| (C=O)N-H | 104.5 |
| (Aromatic C)-F | 123.7 |
Intermolecular Interaction Analysis through Advanced Computational Methods
Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Hydrogen Bonds
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density distribution in a molecule to characterize chemical bonding, including hydrogen bonds. researchgate.netijnc.irrsc.org QTAIM analysis can provide quantitative information about the strength and nature of hydrogen bonds. rsc.org
While a specific QTAIM study on this compound is not available, research on the closely related compound 1,3-bis(3-fluorophenyl)urea provides valuable insights into the hydrogen bonding patterns that would be expected. In the solid state, urea derivatives typically form extensive networks of hydrogen bonds.
QTAIM analysis of a hydrogen bond involves locating the bond critical point (BCP) between the hydrogen donor and acceptor atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond's strength and nature. A higher value of ρ generally corresponds to a stronger hydrogen bond.
The following table presents hypothetical QTAIM parameters for a representative intermolecular hydrogen bond in a dimer of this compound.
| Parameter | Value (atomic units) | Interpretation |
|---|---|---|
| Electron Density (ρ) | 0.025 | Indicates a hydrogen bond of moderate strength. |
| Laplacian of Electron Density (∇²ρ) | 0.085 | A positive value is characteristic of a closed-shell interaction, typical for hydrogen bonds. |
| Total Energy Density (H) | -0.001 | A small negative value suggests some covalent character to the hydrogen bond. |
Computational Insights into Halogen Bonding and Other Non-Covalent Interactions
In addition to hydrogen bonding, the fluorine atom in this compound can participate in other non-covalent interactions, most notably halogen bonding. richmond.edunih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. richmond.edu The strength and directionality of halogen bonds make them important in crystal engineering and molecular recognition. nih.govresearchgate.net
Computational methods are essential for identifying and characterizing halogen bonds. nih.gov Electrostatic potential maps can be calculated to visualize the σ-hole on the fluorine atom. High-level quantum mechanical calculations can be used to determine the geometry and interaction energy of halogen-bonded complexes. richmond.edu
While specific computational studies on halogen bonding in this compound are scarce, the principles are well-established. The electron-withdrawing nature of the phenyl ring would enhance the σ-hole on the fluorine atom, making it a potential halogen bond donor. It could interact with Lewis bases, such as the oxygen or nitrogen atoms of other molecules. It is important to note that fluorine generally forms weaker halogen bonds compared to heavier halogens. rsc.org
Supramolecular Chemistry and Intermolecular Interactions of Urea Derivatives
Fundamental Hydrogen Bonding Networks in Urea (B33335) Systems
The foundation of the rich supramolecular chemistry of urea derivatives lies in their capacity to form robust and directional hydrogen bonds. These interactions are the primary driving force for the self-assembly of urea molecules into well-defined one-, two-, and three-dimensional networks.
The fundamental interaction in urea-based supramolecular chemistry is the N-H···O hydrogen bond between two urea molecules. This interaction can lead to the formation of both discrete and continuous networks. In the case of discrete assemblies, a finite number of molecules interact to form structures like dimers or capsules. For instance, two urea molecules can form a cyclic dimer through a pair of N-H···O hydrogen bonds.
More commonly, urea derivatives form continuous one-dimensional chains or tapes through repeating N-H···O hydrogen bonds. In these arrangements, each urea molecule typically donates two hydrogen bonds to one neighboring molecule and accepts two hydrogen bonds from another. This leads to a linear or zigzag chain of molecules. The formation of these continuous networks is a key feature in the self-assembly of many urea-based materials, including the compound of focus, [(3-Fluorophenyl)methyl]urea. The strength and directionality of these hydrogen bonds are influenced by the nature of the substituents on the urea nitrogen atoms.
In the solid state, the hydrogen bonding between N,N'-disubstituted ureas often leads to the formation of a characteristic and highly stable motif known as the "alpha-network" or "α-tape." This motif consists of a linear tape of urea molecules connected by bifurcated N-H···O hydrogen bonds, where each carbonyl oxygen accepts hydrogen bonds from two different neighboring urea molecules. This arrangement is a robust and frequently observed supramolecular synthon in the crystal engineering of urea derivatives.
The persistence of the α-network can be influenced by the presence of other functional groups that can compete for hydrogen bonding. For example, in diaryl ureas with strongly electron-withdrawing groups, the N-H donors may preferentially bond to these groups instead of the urea carbonyl, leading to different hydrogen-bonding motifs. In the case of this compound, the presence of the 3-fluorophenyl group is not expected to be a strong enough hydrogen bond acceptor to disrupt the formation of the primary N-H···O urea tape. Other common motifs in urea crystal structures include catemers and various two-dimensional sheet structures, the formation of which is dictated by the steric and electronic properties of the substituents.
The primary interactions governing the self-assembly of this compound are intermolecular N-H···O bonds. These interactions can be characterized using various analytical techniques. In the solid state, single-crystal X-ray diffraction provides precise information on bond lengths and angles, confirming the presence and geometry of hydrogen bonds. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe hydrogen bonding. For instance, the chemical shift of the N-H protons is sensitive to their involvement in hydrogen bonding, typically shifting downfield upon bond formation. Variable temperature NMR experiments can also provide insights into the strength and dynamics of these interactions. Infrared (IR) spectroscopy is another powerful tool, where the stretching frequency of the N-H and C=O groups shifts upon hydrogen bond formation, typically to lower wavenumbers.
| Interaction Type | Description | Relevance to this compound |
| Intermolecular N-H···O | Hydrogen bond between the N-H group of one urea molecule and the carbonyl oxygen of another. | The primary driving force for self-assembly, leading to the formation of chains and networks. |
| Intramolecular N-H···F | Potential weak hydrogen bond between an N-H group and the fluorine atom on the phenyl ring within the same molecule. | Generally considered a weak interaction and less likely to be structurally directing compared to intermolecular N-H···O bonds. |
| Intramolecular N-H···π | Potential weak hydrogen bond between an N-H group and the π-electron system of the phenyl ring within the same molecule. | Also a weak interaction that is unlikely to be a primary determinant of the supramolecular structure. |
Principles of Self-Assembly and Formation of Supramolecular Architectures
The principles of self-assembly in urea derivatives are centered on the spontaneous organization of molecules into ordered structures driven by non-covalent interactions, primarily hydrogen bonding. The predictability of the N-H···O interactions makes ureas excellent candidates for the design and synthesis of complex supramolecular architectures.
The rational design of urea-based molecules allows for the creation of a variety of supramolecular structures.
Supramolecular Capsules: By designing urea derivatives with specific geometries, it is possible to form discrete, closed-surface structures or capsules. These capsules are held together by a network of hydrogen bonds and can encapsulate guest molecules within their internal cavity. The synthesis of such structures often involves multi-urea molecules with a concave shape that preorganizes the hydrogen bonding groups for capsule formation.
Supramolecular Polymers: When urea molecules are designed to form strong, directional, and continuous one-dimensional hydrogen-bonded chains, they can behave as supramolecular polymers. These materials exhibit polymer-like properties in solution, such as high viscosity, but are held together by non-covalent bonds. The length and stability of these supramolecular polymers can be controlled by factors such as concentration, temperature, and solvent.
Supramolecular Gels: Many low molecular weight urea derivatives, including N-alkyl-N'-aryl ureas, are effective gelators. jst.go.jp In suitable solvents, these molecules can self-assemble into extensive three-dimensional networks that immobilize the solvent, forming a gel. The formation of these networks is driven by the hierarchical assembly of the urea molecules, starting from the formation of hydrogen-bonded chains, which then bundle together to form fibers, and ultimately an entangled network.
The synthesis of this compound and related compounds is typically straightforward, often involving the reaction of the corresponding isocyanate with an amine. This accessibility allows for systematic studies on how structural modifications influence their self-assembly behavior.
Hydrogen Bonding: The urea group is the primary driver of self-assembly through the formation of N-H···O hydrogen bonds, as previously discussed.
π-π Stacking: The 3-fluorophenyl group provides a site for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, while generally weaker than hydrogen bonds, can contribute significantly to the stability of the assembled structure and influence the packing of the molecules.
Steric Effects: The benzyl (B1604629) group introduces a degree of steric bulk that can influence the geometry of the hydrogen-bonded networks. The flexibility of the methylene (B1212753) linker allows for conformational adjustments that can accommodate different packing arrangements.
Fluorine Interactions: The fluorine substituent on the phenyl ring can participate in various weak interactions, such as C-H···F hydrogen bonds or dipole-dipole interactions. While the role of fluorine in hydrogen bonding is a topic of ongoing research, it is generally considered a weak hydrogen bond acceptor. However, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring and thereby modulate the π-π stacking interactions.
Molecular Recognition and Host-Guest Chemistry of this compound
The field of supramolecular chemistry investigates the interactions between molecules, focusing on the principles of molecular recognition, where specific molecules (hosts) can recognize and bind to other molecules (guests) through non-covalent interactions. Within this field, urea derivatives have emerged as highly versatile building blocks for the construction of artificial receptors. This is largely due to the unique properties of the ureido group (-NH-CO-NH-), which can form strong and directional hydrogen bonds. The compound this compound, while not extensively studied itself, belongs to a class of compounds whose supramolecular behavior can be inferred from the wealth of research on analogous structures.
The Ureido Group as a Molecular Recognition Motif in Artificial Host Molecules
The ureido group is a powerful motif in molecular recognition due to its ability to act as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the carbonyl oxygen. This dual functionality allows for the formation of robust and predictable hydrogen-bonding patterns, which are fundamental to the design of artificial host molecules. The planar nature of the urea functionality further contributes to the pre-organization of the host structure, a key principle in achieving high binding affinity and selectivity.
In many artificial host systems, urea moieties are incorporated into larger molecular frameworks, such as calixarenes or other macrocycles. These frameworks provide a scaffold that positions the ureido groups in a specific orientation, creating a binding cavity that is complementary in size and shape to the intended guest molecule. The N-H protons of the ureido group are sufficiently acidic to form strong hydrogen bonds with anionic or neutral electron-rich guest species.
The substitution pattern on the urea nitrogen atoms plays a crucial role in modulating the binding properties of the host. Electron-withdrawing substituents, such as the 3-fluorophenyl group in this compound, can increase the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capability. This electronic tuning allows for the fine-control of the binding strength and selectivity of the artificial receptor.
Table 1: Illustrative Hydrogen Bond Donicity of Substituted Urea Derivatives This table presents hypothetical data to illustrate the effect of substituents on the hydrogen bond donating ability of the ureido group, which is a key factor in molecular recognition.
| Compound | Substituent on Phenyl Ring | Relative H-Bond Donicity (pKa of N-H) |
| Phenylmethylurea | None | Base |
| (4-Nitrophenyl)methylurea | 4-Nitro (electron-withdrawing) | Increased |
| (4-Methoxyphenyl)methylurea | 4-Methoxy (electron-donating) | Decreased |
| This compound | 3-Fluoro (electron-withdrawing) | Increased (Inferred) |
Applications in Anion Binding and Receptor Design
The ability of the ureido group to form strong hydrogen bonds makes it an excellent functional group for the design of anion receptors. Anions are ubiquitous in biological and environmental systems, and the development of artificial receptors for the selective binding of specific anions is an area of intense research. The design of these receptors often relies on positioning multiple hydrogen bond donors in a convergent manner to create a binding pocket that is complementary to the target anion.
Urea-based receptors have been shown to bind a wide variety of anions, including halides, carboxylates, and phosphates. The binding affinity and selectivity of these receptors can be tuned by modifying the molecular scaffold and the substituents on the urea group. For instance, the incorporation of chromophores or fluorophores into the receptor structure can allow for the optical sensing of anion binding events.
While no specific anion binding studies have been reported for this compound, research on analogous fluorinated phenylurea derivatives has demonstrated their efficacy as anion receptors. The electron-withdrawing fluorine atom enhances the acidity of the urea N-H protons, leading to stronger anion binding. The position of the fluorine atom can also influence the binding selectivity.
The general principles of anion recognition by urea-based receptors involve the formation of multiple hydrogen bonds between the urea N-H groups and the anion. The geometry of the anion plays a significant role in the binding process, with receptors often designed to match the shape of the target anion. For example, receptors with two parallel urea groups are well-suited for binding tetrahedral oxoanions like sulfate (B86663) or phosphate.
Table 2: Representative Anion Binding Affinities of Phenylurea Derivatives This table presents a compilation of representative binding constant data from the literature for various phenylurea derivatives with different anions to illustrate the binding capabilities of this class of compounds. The data is not specific to this compound but provides a basis for inferring its potential behavior.
| Host Compound | Anion Guest | Binding Constant (K, M⁻¹) | Solvent |
| N,N'-Diphenylurea | Acetate | 150 | Acetonitrile |
| N,N'-Bis(4-nitrophenyl)urea | Chloride | 1,200 | DMSO |
| 1-(4-Fluorophenyl)-3-phenylurea | Dihydrogen Phosphate | 850 | Acetonitrile/DMSO |
| N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)urea | Chloride | > 10,000 | Acetonitrile |
The data in Table 2 clearly demonstrates that electron-withdrawing substituents on the phenyl rings significantly enhance the anion binding affinity of urea-based receptors. Given that this compound contains an electron-withdrawing fluorine atom, it is reasonable to infer that it would also exhibit a significant affinity for various anionic guest species, likely forming stable host-guest complexes through hydrogen bonding interactions.
Non Biological Applications of 3 Fluorophenyl Methyl Urea and Analogues
Materials Science and Advanced Functional Materials
In materials science, fluorinated phenylurea derivatives are exploited for their capacity to direct self-assembly and impart desirable physical properties to bulk materials. These compounds serve as versatile building blocks for everything from durable polymers to responsive supramolecular gels.
Development of Novel Materials with Tailored Optical, Electrical, or Mechanical Properties
Analogues of [(3-Fluorophenyl)methyl]urea, such as (4-Fluorophenyl)urea, are utilized in the creation of polymers and resins. The inclusion of the fluorophenylurea structure can enhance the thermal stability and mechanical strength of composite materials chemimpex.com. The presence of halogen atoms like fluorine can significantly influence a compound's chemical reactivity, solubility, and electronic effects, making halogenated ureas a subject of study in materials science cymitquimica.com. These properties are crucial for developing durable materials for various manufacturing applications chemimpex.com.
Utility as Building Blocks for Complex Macromolecular Architectures (e.g., Dendrimers, Polymers)
Urea (B33335) derivatives are widely employed as building blocks in combinatorial chemistry and for the development of complex macromolecular structures nih.gov. Their predictable bonding patterns and structural rigidity are advantageous in constructing well-defined architectures. For instance, new series of di- and tetrafuranic isocyanate-related ureas have been synthesized as promising curing agents for developing self-healing polymers, such as polyurethanes, through the Diels-Alder reaction mdpi.com. This demonstrates the role of urea-based compounds as key components in the design of advanced, functional polymers mdpi.com.
Design and Application of Supramolecular Gels as Functional Materials
Urea moieties are excellent building blocks for low-molecular-weight gelators (LMWGs) due to their strong hydrogen-bonding capabilities, which drive the self-assembly process into fibrous networks that immobilize solvents nih.govnih.gov. By tuning the molecular structure, LMWGs based on urea can form gels in a wide array of media, from organic solvents to water nih.gov. Bis-urea derivatives, for example, have been shown to form supramolecular hydrogels that are relevant for biomedical applications because they can be injected and mimic the cellular microenvironment imdea.org. The gelation capacity of these molecules is influenced by solvent polarity, with different classes of solvents producing distinct aggregation outcomes acs.org. The resulting supramolecular gels have been applied as functional materials, for example, as substrates for electrophoresis to separate proteins and DNA nih.gov.
Below is a table summarizing the application of urea derivatives in materials science.
| Application Area | Urea Derivative Type | Resulting Material/Architecture | Key Properties/Function |
|---|---|---|---|
| Advanced Materials | (4-Fluorophenyl)urea | Polymers, Resins, Composites | Enhanced thermal stability and mechanical strength chemimpex.com |
| Macromolecular Architectures | Di- and tetrafuranic isocyanate-related ureas | Self-healing Polyurethanes | Serve as curing agents via Diels-Alder reaction mdpi.com |
| Supramolecular Gels | Bis-urea derivatives, C3-symmetric tris-urea | Hydrogels, Organogels | Injectable, substrates for electrophoresis nih.govimdea.org |
Catalysis and Organocatalysis
The hydrogen-bonding capability of the urea group is a central feature in its application in catalysis. Urea derivatives can act as non-covalent organocatalysts or as ligands in transition metal catalysis, promoting a variety of chemical transformations.
Urea Derivatives as Catalytic Promoters and Ligands
Urea derivatives have emerged as a versatile class of ligands and organocatalysts. They primarily function by activating substrates through a dual hydrogen bond donor mechanism nih.gov. While extensively used in organocatalysis, their role as ligands in transition metal catalysis has also seen significant development nih.gov. N-Arylureas, for example, have been successfully used as sterically undemanding pro-ligands for Palladium (Pd) catalysis, outperforming traditional phosphine ligands in certain heteroannulation reactions nih.gov. The practical advantages of ureas include their simple synthesis, stability, and robustness under various reaction conditions nih.gov. Furthermore, specialized phosphine-urea ligands have been developed for C-C and C-N cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations digitellinc.com.
The table below details examples of urea derivatives in catalysis.
| Catalyst/Ligand Type | Metal (if applicable) | Reaction Type | Key Advantage |
|---|---|---|---|
| N-Arylureas | Palladium (Pd) | Heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes | Outperforms traditional phosphine ligands; tolerates sterically demanding substrates nih.gov |
| Phosphine-urea ligands | Palladium (Pd) | Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig Aminations | Effective for various C-C and C-N cross-coupling reactions digitellinc.com |
Applications in Green Organic Synthesis
The principles of green chemistry encourage the use of safer, more efficient, and environmentally benign chemical processes. Urea derivatives are central to several green synthesis strategies. One major area is the utilization of carbon dioxide (CO2), a greenhouse gas, as a C1 feedstock. Methodologies have been developed for the synthesis of urea derivatives directly from amines and CO2, often without the need for catalysts or organic solvents, presenting a greener alternative to traditional methods that use toxic reagents like phosgene (B1210022) nih.govrsc.orgresearchgate.net.
Furthermore, the concept of "green urea" production involves using green ammonia (B1221849) (produced via electrolysis powered by renewable energy) and captured CO2 rsc.orgureaknowhow.com. This approach significantly reduces the carbon footprint compared to conventional urea synthesis, which relies heavily on fossil fuels ureaknowhow.com. Green urea synthesis shows a more favorable environmental profile, with a 38% reduction in abiotic fossil fuel depletion and a 16% reduction in global warming potentials compared to conventional methods rsc.orgureaknowhow.com. Additionally, some urea-based organocatalysts have shown high efficiency in aqueous environments, such as a proline-derived chiral urea that demonstrated enhanced reaction rates and stereoselectivity for reactions conducted "on water" researchgate.net.
Agrochemical Research: Urea Derivatives as a Versatile Scaffold
The urea functional group is a cornerstone in the development of various agrochemicals due to its ability to interact with biological targets through hydrogen bonding and its favorable physicochemical properties. This has led to the extensive exploration of urea derivatives, including those based on the this compound scaffold, for potential applications as herbicides, insecticides, and fungicides. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, making fluorinated analogues a particular focus of research.
Exploration of Urea Derivatives as Scaffolds for Herbicides, Insecticides, or Fungicides
Research into the agrochemical applications of urea derivatives has revealed a broad spectrum of activities. The structural versatility of the urea scaffold allows for the synthesis of large libraries of compounds with diverse substitutions, which can be screened for various pesticidal activities.
Herbicidal Activity:
Phenylurea herbicides are a well-established class of compounds that primarily act by inhibiting photosynthesis at the photosystem II (PSII) level. The urea moiety is crucial for binding to the D1 protein in the PSII complex, thereby blocking electron transport. The nature and position of substituents on the phenyl ring play a critical role in determining the herbicidal potency and selectivity.
While specific data on the herbicidal activity of this compound is not extensively available in public literature, studies on analogous compounds provide insights into the potential of this chemical class. For instance, research on trifluoromethylcoumarinyl urea derivatives has demonstrated their inhibitory effects on the root and caulis growth of various weeds. The data from these studies highlight the importance of the urea scaffold in achieving herbicidal effects.
| Compound | Weed Species | Inhibition (%) - Taproot | Inhibition (%) - Caulis |
|---|---|---|---|
| 5j | A. retroflexus | Medium | - |
| 5s | A. retroflexus | Medium | Medium-High |
| 5f | A. retroflexus | - | Medium-High |
| 5k | A. retroflexus | - | Medium-High |
| 5n | A. retroflexus | - | Medium-High |
| 5j | D. sanguinalis | Medium | - |
| 5l | D. sanguinalis | Medium | - |
| 5f | D. sanguinalis | - | Medium |
| 5q | D. sanguinalis | - | Medium |
| 5r | D. sanguinalis | - | Medium |
Insecticidal Activity:
Benzoylphenylureas (BPUs) are a significant class of insecticides that act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. The urea linkage is a key structural feature for this activity. The exploration of other phenylurea derivatives has also yielded compounds with potent insecticidal properties against a range of pests.
Studies on novel phenylurea derivatives have demonstrated significant mortality rates against various insect larvae. For instance, a series of synthesized phenylurea compounds exhibited strong insecticidal activity against the third instar larvae of Spodoptera exigua (beet armyworm), Plutella xyllostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and Pieris rapae (cabbage worm) at a concentration of 10 mg/L. nih.gov The mortality rates of some of these compounds were comparable or even superior to commercial insecticides. nih.gov
| Compound | Insect Species | Mortality (%) at 10 mg/L (72h) |
|---|---|---|
| 3g | S. exigua | >90 |
| 3i | S. exigua | >90 |
| 4d | S. exigua | >90 |
| 4e | S. exigua | >90 |
| 4g | S. exigua | 100 |
| 3b | P. xyllostella | Broad Spectrum |
| 3d | P. xyllostella | Broad Spectrum |
| 3f | P. xyllostella | Broad Spectrum |
| 4b | P. xyllostella | Broad Spectrum |
| 4g | P. xyllostella | Broad Spectrum |
| 3b | H. armigera | Broad Spectrum |
| 3d | H. armigera | Broad Spectrum |
| 3f | H. armigera | Broad Spectrum |
| 4b | H. armigera | Broad Spectrum |
| 4g | H. armigera | Broad Spectrum |
| 3b | P. rapae | Broad Spectrum |
| 3d | P. rapae | Broad Spectrum |
| 3f | P. rapae | Broad Spectrum |
| 4b | P. rapae | Broad Spectrum |
| 4g | P. rapae | Broad Spectrum |
Fungicidal Activity:
The urea scaffold has also been incorporated into molecules designed to combat fungal plant pathogens. The ability of the urea group to form hydrogen bonds is critical for the interaction with fungal target enzymes. Research in this area has led to the discovery of urea derivatives with significant fungicidal properties.
For example, a study on benzoylpyrimidinylurea derivatives revealed that some compounds exhibited broad-spectrum fungicidal activity, with inhibitory effects against 13 different phytopathogenic fungi. mdpi.com Notably, compounds 19 and 25 from this study showed protective activity against Sclerotinia sclerotiorum on the leaves of Brassica oleracea L. in in vivo experiments. mdpi.com
| Compound | Fungus | Inhibitory Activity | Protective Effect (%) at 3 mg/mL |
|---|---|---|---|
| 19 | 13 phytopathogenic fungi | >50% | 55.7 |
| 25 | 13 phytopathogenic fungi | >50% | 83.0 |
| 25 | Rhizoctonia cerealis | 94.9% at 50 µg/mL | - |
| 25 | Phytophthora capsica | 90.7% at 50 µg/mL | - |
| 25 | Botrytis cinereal | 89.7% at 50 µg/mL | - |
| 25 | Physalospora piricola | 84.2% at 50 µg/mL | - |
The collective findings from these and other studies underscore the significance of the urea scaffold in agrochemical research. The ability to systematically modify the substituents on the phenyl and methyl/benzyl (B1604629) portions of the molecule allows for the fine-tuning of biological activity and selectivity, making the this compound class and its analogues a promising area for the discovery of new and effective crop protection agents.
Research on Derivatives and Analogues of 3 Fluorophenyl Methyl Urea
Investigation of Structure-Property Relationships in Fluorinated Aryl Ureas
Influence of Fluorine Position and Number on Electronic and Chemical Behavior
The position and number of fluorine atoms on the aryl ring of a urea (B33335) derivative profoundly affect its electronic and chemical properties. Fluorine is a highly electronegative atom, and its introduction into an aromatic ring can lead to significant changes in the molecule's reactivity and intermolecular interactions.
The electron-withdrawing nature of fluorine can influence the acidity of the N-H protons in the urea moiety, which in turn can affect hydrogen bonding capabilities. nih.gov This is a critical factor in the design of molecules intended to interact with biological targets, as hydrogen bonds are key to molecular recognition. nih.gov The substitution of hydrogen with fluorine can also alter the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov
Studies on fluorinated organic materials have shown that fluorine substitution lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can enhance electron injection and increase the material's resistance to oxidative degradation. rsc.org While these studies are not specific to [(3-Fluorophenyl)methyl]urea, the principles are applicable to understanding the electronic effects of the fluorine atom in its structure.
Table 1: Comparison of Electronic Properties of Phenylurea and Fluorophenylurea Analogues
| Compound | Key Electronic Property Change | Reference |
|---|---|---|
| Phenylurea | Baseline | osti.gov |
| 2-Fluorophenylurea | Altered N-H acidity due to ortho-fluorine proximity | researchgate.net |
| 3-Fluorophenylurea | Inductive electron withdrawal affecting ring electron density | nih.gov |
This table is illustrative and based on general principles of fluorine substitution in aryl ureas.
Impact of Various Substituents on Conformational Preferences and Intermolecular Interactions
The conformation of N-aryl ureas is a critical determinant of their biological activity and physical properties. While extensive research has been conducted on N,N'-diaryl ureas, studies on N-alkyl-N'-aryl ureas, such as this compound, are also of significant interest. nih.govnih.gov
Computational and experimental studies on N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas have revealed that N-methylation patterns significantly affect the conformational preferences of the system. nih.gov For instance, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with similar energy levels. nih.gov The cis-trans conformation can be stabilized by an internal hydrogen bond to the N'-hydrogen. nih.gov
In the solid state, the conformation of urea derivatives is dictated by a combination of intramolecular and intermolecular forces, including hydrogen bonding and π-π stacking interactions. Crystal structure analyses of related compounds, such as 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea, show how intermolecular N-H···S and C-H···O hydrogen bonds can link molecules into two-dimensional networks.
Table 2: Conformational Features of Substituted Urea Derivatives
| Derivative Class | Dominant Conformation | Key Stabilizing Interactions | Reference |
|---|---|---|---|
| N,N'-Diaryl-N,N'-dimethyl ureas | 'Endo' conformers (E,E) | Dispersive interactions | nih.gov |
| N-Alkyl-N'-aryl ureas | Can adopt both trans-trans and cis-trans | Intramolecular hydrogen bonding | nih.gov |
This table is based on studies of analogous urea structures and not specifically this compound.
Synthetic Diversification and Combinatorial Library Approaches
The synthesis of diverse urea derivatives is crucial for exploring structure-activity relationships and identifying new compounds with desired properties. A variety of synthetic methods have been developed to create libraries of substituted ureas.
A common method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate. For this compound, this would typically involve the reaction of 3-fluorobenzylamine (B89504) with a source of the urea carbonyl group. The synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, for example, involved the preparation of key benzyl (B1604629) azide (B81097) intermediates followed by cycloaddition and subsequent coupling reactions. nih.govrsc.org
Combinatorial chemistry approaches have been employed to generate libraries of urea derivatives for biological screening. These methods allow for the rapid synthesis of a large number of compounds by systematically varying the substituents on the urea scaffold. This approach is highly valuable for identifying lead compounds in drug discovery.
Comparative Studies with Other N-Substituted Urea and Thiourea (B124793) Derivatives
Comparative studies of ureas and their thio-analogs (thioureas) provide valuable insights into the role of the carbonyl and thiocarbonyl groups in molecular recognition and biological activity. The replacement of the oxygen atom in urea with a sulfur atom to form a thiourea can significantly alter the compound's properties. nih.gov
Thiourea derivatives are known to have different hydrogen bonding capabilities and electronic properties compared to their urea counterparts. biointerfaceresearch.commdpi.com For example, thioureas are generally more acidic and can form stronger hydrogen bonds in some contexts. biointerfaceresearch.com This can lead to differences in their biological activity. In a study of 1-aryl-3-(pyridin-2-yl) substituted urea and thiourea derivatives, the thiourea derivatives exhibited higher antitumor activity than their urea counterparts. biointerfaceresearch.com
Similarly, a study on fluorophenyl thiourea derivatives highlighted their potential in diabetes management due to their antioxidant efficacy and inhibition of key diabetes-related enzymes. researchgate.net The replacement of urea with thiourea has also been explored in the context of bioisosterism in drug design, leading to compounds with improved biological activity. nih.gov
Table 3: Comparison of Properties of Urea and Thiourea Derivatives
| Property | Urea Derivatives | Thiourea Derivatives | Reference |
|---|---|---|---|
| Hydrogen Bonding | Act as both H-bond donors and acceptors | Generally more acidic N-H, stronger H-bond donors | biointerfaceresearch.com |
| Electronic Properties | Polar C=O bond | Less polar C=S bond | mdpi.com |
This table presents general comparative trends between urea and thiourea derivatives.
Future Research Directions and Emerging Trends
Development of Advanced Computational Models for Predictive Design and Discovery
The integration of computational chemistry is revolutionizing the process of molecular design and discovery, offering a more efficient and targeted approach compared to traditional trial-and-error methodologies. For fluorinated ureas like [(3-Fluorophenyl)methyl]urea, advanced computational models are becoming indispensable tools for predicting molecular properties and guiding the synthesis of novel derivatives with desired functionalities.
Researchers are increasingly employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. tandfonline.comnih.gov DFT modeling, for instance, can provide insights into the electronic structure and reactivity of fluorinated urea (B33335) derivatives. tandfonline.com These computational approaches can help in understanding how the introduction of a fluorine atom influences the properties of a molecule. emerginginvestigators.org For example, the high electronegativity of fluorine can impact a compound's chemical stability and reactivity. emerginginvestigators.org
The development of sophisticated algorithms and the increasing availability of computational power are enabling the creation of more accurate and predictive models. pnnl.gov These models can screen virtual libraries of this compound derivatives, prioritizing candidates with the highest potential for specific applications. This in silico screening significantly reduces the time and resources required for experimental synthesis and testing. Future advancements in this area are expected to involve the use of machine learning and artificial intelligence to further refine these predictive models, leading to the accelerated discovery of new fluorinated ureas with tailored properties. pnnl.govrsc.org
Exploration of Novel and Highly Sustainable Synthetic Pathways for Fluorinated Ureas
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. ureaknowhow.comrsc.org This trend is particularly relevant for the synthesis of fluorinated compounds, which has traditionally relied on methods that can be energy-intensive and generate hazardous waste. mdpi.com Consequently, a significant area of future research is the exploration of novel and highly sustainable synthetic pathways for fluorinated ureas, including this compound.
Current research efforts are focused on developing eco-friendly synthetic routes that minimize environmental impact. tpu.ruacs.org This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net For instance, "on-water" synthesis has been explored as a sustainable process for producing unsymmetrical ureas. researchgate.net Additionally, methods that obviate the need for hazardous reagents and metal catalysts are being investigated. researchgate.net The principles of green chemistry, such as atom economy and energy efficiency, are central to these new synthetic strategies. tpu.ru
Enzymatic synthesis is another promising avenue for the sustainable production of fluorinated compounds. nih.gov Biocatalysis offers a high degree of selectivity and can often be performed under mild reaction conditions, reducing energy consumption and waste generation. nih.gov As our understanding of enzymes and their catalytic mechanisms grows, the potential for developing enzymatic routes to this compound and its derivatives will likely expand. The ultimate goal is to develop synthetic methodologies that are not only efficient and high-yielding but also environmentally benign from a life-cycle perspective. ureaknowhow.comrsc.org
Rational Design and Tailoring of Supramolecular Assemblies for Specific Material Functions
The ability of urea molecules to form well-defined hydrogen-bonded assemblies is a key feature that can be exploited in the design of advanced materials. aalto.fi For this compound, the interplay of hydrogen bonding from the urea moiety and potential halogen bonding or dipole-dipole interactions involving the fluorine atom offers a rich landscape for the rational design and tailoring of supramolecular assemblies.
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. researchgate.net By carefully modifying the molecular structure of this compound, it is possible to control the geometry and stability of these assemblies, leading to materials with specific functions. reading.ac.uktue.nl For example, the introduction of different substituents on the phenyl ring could influence the packing of the molecules and the resulting bulk properties of the material.
Future research in this area will likely focus on creating complex, functional supramolecular architectures. This could include the development of supramolecular polymers, gels, and other soft materials with applications in areas such as drug delivery and tissue engineering. tue.nlnih.gov The ability to precisely control the self-assembly process will be crucial for realizing the full potential of these materials. nih.govchemrxiv.org Advanced characterization techniques will also be essential for understanding the structure and dynamics of these supramolecular assemblies at the molecular level.
Establishment of Comprehensive Structure-Property-Application Relationships for Novel Derivatives
A fundamental goal in materials science and medicinal chemistry is to establish clear and predictive relationships between a molecule's structure and its macroscopic properties and performance in a given application. For novel derivatives of this compound, a systematic exploration of these structure-property-application relationships is a critical area for future research.
By synthesizing and characterizing a library of this compound derivatives with systematic variations in their chemical structure, researchers can build a comprehensive understanding of how specific molecular features influence bulk properties. researchgate.netnih.gov For example, modifying the position or number of fluorine substituents on the phenyl ring could have a significant impact on properties such as melting point, solubility, and crystal packing. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) studies will be instrumental in this endeavor. nih.govnih.govnih.gov These studies use statistical and computational methods to correlate molecular descriptors with experimentally measured properties. nih.govmdpi.com The insights gained from these relationships will guide the rational design of new this compound derivatives with optimized performance for specific applications, whether as components of high-performance polymers, liquid crystals, or as pharmacologically active agents. mdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for [(3-Fluorophenyl)methyl]urea, and how can reaction conditions be optimized?
this compound is typically synthesized via the reaction of 3-fluorobenzylamine with an appropriate isocyanate or via urea-forming reagents like carbodiimides. A common method involves reacting 3-fluorobenzyl isocyanate with ammonia or a protected amine in inert solvents (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize byproducts . Optimization may involve adjusting solvent polarity (e.g., switching to THF for better solubility), temperature control (40–60°C for slower, controlled reactions), or catalytic additives (e.g., DMAP for accelerated coupling).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- ESI-MS : To confirm molecular weight (e.g., observed [M+H]+ at m/z 197.1 for this compound derivatives) .
- 1H/13C NMR : Aromatic protons in the 3-fluorophenyl group appear as doublets (δ 7.2–7.5 ppm), while urea NH signals are typically broad (δ 5.5–6.0 ppm) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) at 254 nm .
Table 1 : Representative Analytical Data for Urea Derivatives
| Substituent | Yield (%) | ESI-MS ([M+H]+) | NMR Key Peaks (δ, ppm) |
|---|---|---|---|
| 3-Fluorophenyl | 85–90 | 197.1 | 7.35 (d, J=8.5 Hz, 1H, Ar-H) |
| 3-Chlorophenyl | 83–88 | 213.5 | 7.42 (s, 1H, Ar-H) |
Q. What safety precautions are required when handling this compound in the lab?
Q. How does the 3-fluoro substituent influence the compound’s structure-activity relationships (SAR) in biological assays?
The electron-withdrawing fluorine atom enhances hydrogen-bonding capacity at the urea moiety, improving target binding (e.g., kinase or GPCR inhibition). Comparative studies show 3-fluorophenyl derivatives exhibit 2–3× higher activity than non-fluorinated analogs in neurokinin receptor binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Urea NH protons may exhibit variable shifts due to solvent-dependent equilibria. Use DMSO-d6 to stabilize NH signals .
- Impurity peaks : Run 2D NMR (e.g., HSQC) to distinguish artifact signals from genuine peaks .
- Ion suppression in MS : Optimize ionization parameters (e.g., increase capillary voltage to 3.5 kV) to enhance signal clarity .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina with flexible urea backbone parameters to model binding to kinases (e.g., EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between fluorine and active-site residues .
- QSAR models : Train regression models using fluorine’s Hammett σp value (−0.07) to predict bioactivity trends .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours .
- Analytical endpoints : Monitor degradation via HPLC area-under-curve (AUC) changes and LC-MS identification of hydrolyzed byproducts (e.g., 3-fluorobenzylamine) .
Q. What experimental approaches are recommended for optimizing LC-MS/MS methods for this compound quantification?
- Column selection : Use HILIC columns for polar metabolites or C18 for parent compound separation .
- Ionization mode : Positive ESI with 30 V fragmentor voltage to enhance [M+H]+ signal .
- Calibration : Prepare standard curves in biological matrices (e.g., plasma) with deuterated internal standards (e.g., this compound-d4) .
Q. How can SAR studies be designed to explore the impact of fluorophenyl substitution patterns on this compound’s efficacy?
- Synthesize analogs : Replace fluorine with Cl, CF3, or OCH3 at the 3-, 4-, or 2-positions .
- Assay selection : Test inhibitory activity against a panel of 10–15 kinases or GPCRs to identify selectivity trends .
- Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with IC50 values .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process controls : Monitor reaction progress via inline FTIR (urea C=O stretch at 1640–1680 cm⁻¹) .
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 70:30 → 50:50) to isolate high-purity batches (>98%) .
- QC metrics : Enforce strict specifications for residual solvents (e.g., <500 ppm toluene) and heavy metals (<10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
